Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- is a complex organic compound characterized by the presence of iodine atoms and an amino group attached to a benzene ring. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the iodination of benzoic acid to form 3-amino-2,4,6-triiodobenzoic acid . This intermediate is then reacted with hydrocinnamic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale iodination and amination reactions. The process is optimized to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various iodinated derivatives and amino-substituted compounds, which can be further utilized in different applications .
Scientific Research Applications
Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The iodine atoms enhance its binding affinity to proteins and enzymes, facilitating various biochemical reactions. The amino group plays a crucial role in forming hydrogen bonds, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Shares a similar structure but lacks the hydrocinnamic acid moiety.
α-Ethyl-3-hydroxy-2,4,6-triiodohydrocinnamic acid: Another iodinated compound with different functional groups.
Uniqueness
Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- is unique due to its combination of iodine atoms and an amino group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and reactivity .
Properties
CAS No. |
22708-47-0 |
---|---|
Molecular Formula |
C16H13I3N2O3 |
Molecular Weight |
662.00 g/mol |
IUPAC Name |
3-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C16H13I3N2O3/c17-10-7-11(18)15(20)14(19)13(10)16(24)21-9-3-1-2-8(6-9)4-5-12(22)23/h1-3,6-7H,4-5,20H2,(H,21,24)(H,22,23) |
InChI Key |
LYYDOVGTHINNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.